molecular formula C18H17ClF3N3O3 B1676650 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide CAS No. 899713-86-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide

Cat. No. B1676650
M. Wt: 415.8 g/mol
InChI Key: OXKNHBBDOIMFFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl ring (a six-membered carbon ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and an acetamide group (an acetyl group bonded to an amine). Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring and the piperazine ring could impart rigidity to the molecule, while the electronegative trifluoromethyl and chloro groups could create areas of high electron density .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions. The amide group could be hydrolyzed to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make it somewhat soluble in water, while the nonpolar phenyl and trifluoromethyl groups could make it soluble in organic solvents .

Scientific Research Applications

Anticonvulsant Activity

Research has shown the synthesis and evaluation of related compounds demonstrating potential anticonvulsant activity. A series of derivatives were synthesized and tested against the maximal electroshock induced seizures model in mice, indicating the capability of some compounds to prevent seizure spread at low doses. These findings suggest a promising avenue for the development of new anticonvulsant drugs (Shakya et al., 2016).

Antidepressant and Antianxiety Activity

Novel derivatives have been synthesized, displaying significant antidepressant and antianxiety activities in preclinical models. This highlights the compound's potential role in the development of new therapeutic agents for treating mood disorders (Kumar et al., 2017).

Antibacterial Potential

Research into N-derivatives of related structures has identified potential applications as pesticides, suggesting a role in agricultural science. Moreover, the synthesis of related compounds has shown potent antibacterial activity, indicating potential applications in developing new antibacterial agents (Hussain et al., 2018).

Acetylcholinesterase Inhibition

Compounds synthesized with similar structures have been tested for their anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Yurttaş et al., 2013).

Neuroinflammation Imaging

Advancements in PET imaging technology have led to the development of radioligands targeting specific receptors for neuroinflammation imaging. This is crucial for understanding and diagnosing neurodegenerative diseases, highlighting the compound's utility in biomedical imaging (Lee et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKNHBBDOIMFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide

CAS RN

899713-86-1
Record name 899713-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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